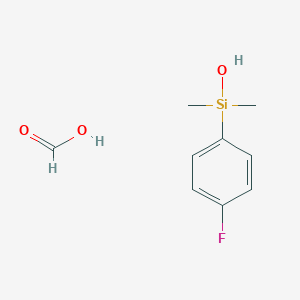
(4-Fluorophenyl)-hydroxy-dimethylsilane;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)-hydroxy-dimethylsilane;formic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound consists of a 4-fluorophenyl group attached to a hydroxy-dimethylsilane moiety, combined with formic acid. The presence of the fluorine atom and the silicon-based structure imparts distinct reactivity and stability characteristics, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-hydroxy-dimethylsilane typically involves the reaction of 4-fluorophenylmagnesium bromide with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of (4-Fluorophenyl)-hydroxy-dimethylsilane follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters and ensure high throughput. The use of automated purification systems further streamlines the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)-hydroxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a silane derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorophenyl ketone or aldehyde derivatives.
Reduction: Formation of silane derivatives with reduced silicon centers.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)-hydroxy-dimethylsilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)-hydroxy-dimethylsilane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The silicon-based structure provides unique binding properties, enabling the compound to interact with enzymes and receptors in biological systems. These interactions can modulate cellular functions and biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Shares the 4-fluorophenyl group but differs in its boronic acid functionality.
4-Fluorobenzylamine: Contains a 4-fluorophenyl group attached to an amine group.
4-Fluorophenylboronic acid: Another compound with a 4-fluorophenyl group, used in different chemical reactions.
Uniqueness
(4-Fluorophenyl)-hydroxy-dimethylsilane stands out due to its silicon-based structure, which imparts unique chemical and physical properties. The combination of the 4-fluorophenyl group with the hydroxy-dimethylsilane moiety allows for versatile reactivity and stability, making it valuable for a wide range of applications in research and industry.
Properties
CAS No. |
62806-41-1 |
|---|---|
Molecular Formula |
C9H13FO3Si |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(4-fluorophenyl)-hydroxy-dimethylsilane;formic acid |
InChI |
InChI=1S/C8H11FOSi.CH2O2/c1-11(2,10)8-5-3-7(9)4-6-8;2-1-3/h3-6,10H,1-2H3;1H,(H,2,3) |
InChI Key |
PCYYIIIIOQBUSR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)F)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


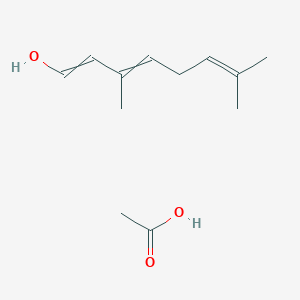
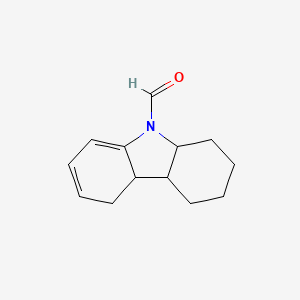

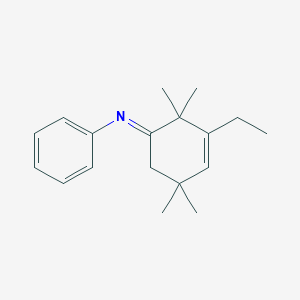
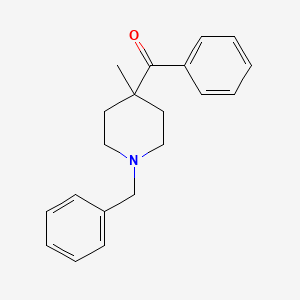

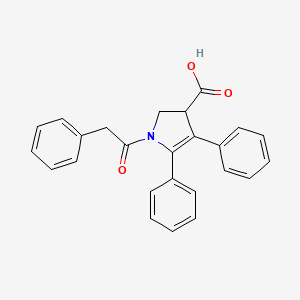
![Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B14522845.png)
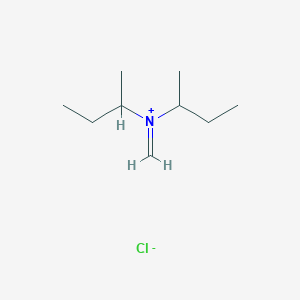
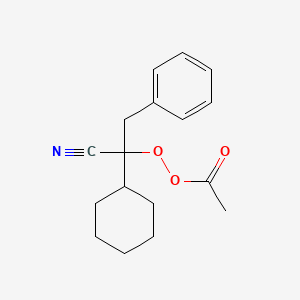
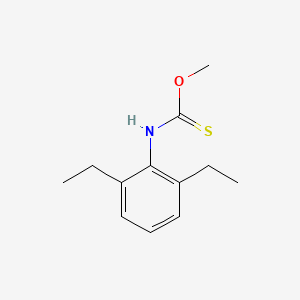
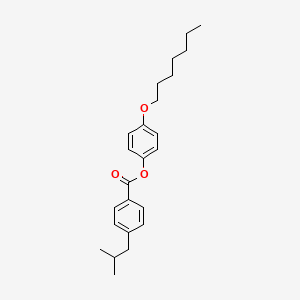
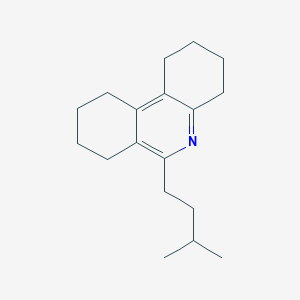
![{[(Diethylamino)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14522873.png)
